Ethyl dodecyl(methyl)carbamate
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Overview
Description
Ethyl dodecyl(methyl)carbamate is an organic compound belonging to the class of carbamate esters. Carbamates are widely utilized in various fields due to their chemical stability and ability to modulate biological properties. This compound is characterized by its unique structure, which includes an ethyl group, a dodecyl chain, and a methylcarbamate moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl dodecyl(methyl)carbamate typically involves the reaction of dodecylamine with ethyl chloroformate in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate carbamic acid, which then reacts with the ethyl chloroformate to form the desired carbamate ester .
Industrial Production Methods
Industrial production of this compound can be achieved through a similar synthetic route but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction of the starting materials. The reaction conditions are optimized to achieve high yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Ethyl dodecyl(methyl)carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding carbamic acid derivatives.
Substitution: Nucleophilic substitution reactions can occur at the carbamate moiety, leading to the formation of different carbamate derivatives.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.
Substitution: Nucleophiles such as amines or alcohols under mild conditions.
Major Products Formed
Hydrolysis: Dodecylamine and ethyl alcohol.
Oxidation: Carbamic acid derivatives.
Substitution: Various carbamate derivatives depending on the nucleophile used.
Scientific Research Applications
Ethyl dodecyl(methyl)carbamate has several applications in scientific research:
Mechanism of Action
The mechanism of action of ethyl dodecyl(methyl)carbamate involves its interaction with target enzymes or receptors. The carbamate moiety can form hydrogen bonds and participate in electrostatic interactions with the active sites of enzymes, leading to inhibition or modulation of enzyme activity . The dodecyl chain enhances the compound’s ability to permeate cell membranes, increasing its bioavailability .
Comparison with Similar Compounds
Ethyl dodecyl(methyl)carbamate can be compared with other carbamate esters such as methyl carbamate and ethyl N-methylcarbamate. While all these compounds share the carbamate functionality, this compound is unique due to its long dodecyl chain, which imparts distinct physicochemical properties and enhances its membrane permeability . This makes it particularly useful in applications requiring high bioavailability and stability .
List of Similar Compounds
- Methyl carbamate
- Ethyl N-methylcarbamate
- Phenyl carbamate
- Butyl carbamate
Properties
CAS No. |
918934-55-1 |
---|---|
Molecular Formula |
C16H33NO2 |
Molecular Weight |
271.44 g/mol |
IUPAC Name |
ethyl N-dodecyl-N-methylcarbamate |
InChI |
InChI=1S/C16H33NO2/c1-4-6-7-8-9-10-11-12-13-14-15-17(3)16(18)19-5-2/h4-15H2,1-3H3 |
InChI Key |
ICGHIYRPSFNJMG-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCN(C)C(=O)OCC |
Origin of Product |
United States |
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